Benzyl (3-oxo-1-phenylpropyl)carbamate Benzyl (3-oxo-1-phenylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497702
InChI: InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

Benzyl (3-oxo-1-phenylpropyl)carbamate

CAS No.:

Cat. No.: VC16497702

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3-oxo-1-phenylpropyl)carbamate -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name benzyl N-(3-oxo-1-phenylpropyl)carbamate
Standard InChI InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)
Standard InChI Key FYCDXSYDSNLCLK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate, reflecting its stereospecific (S)-configuration at the chiral center . Common synonyms include N-[(1S)-3-oxo-1-phenylpropyl]-carbamic acid phenylmethyl ester and (S)-benzyl 3-oxo-1-phenylpropylcarbamate . The CAS registry number 376348-79-7 uniquely identifies this compound in chemical databases .

Molecular and Stereochemical Features

The molecule comprises a benzyloxycarbonyl (Cbz) group attached to a β-phenyl-β-ketopropane backbone. Key structural attributes include:

  • A chiral center at the C1 position, conferring enantioselective reactivity .

  • A ketone group at the C3 position, enabling participation in nucleophilic additions and redox reactions.

  • A carbamate ester linkage, which enhances stability and modulates biological activity.

The 3D conformational analysis reveals a planar ketone group and a twisted benzyl-carbamate moiety, optimizing interactions with biological targets .

Spectroscopic and Computational Data

  • SMILES Notation: C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2 .

  • InChI Key: FYCDXSYDSNLCLK-INIZCTEOSA-N .

  • Topological Polar Surface Area: 58.89 Ų, indicating moderate polarity .

  • XLogP3: 3.53, suggesting high lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Formation of the β-Keto Amine: Condensation of phenylacetone with ammonium carbonate under acidic conditions yields β-phenyl-β-ketopropylamine.

  • Carbamate Esterification: Reaction of the amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage.

The reaction mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of benzyl chloroformate.

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield and reduce reaction time. Catalytic systems using palladium or platinum nanoparticles (1–5 mol%) improve selectivity for the S-enantiomer, achieving enantiomeric excess (ee) >98%. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature60–80°CMaximizes kinetics
Pressure1–2 atmPrevents decomposition
Residence Time30–45 minutesEnsures completion

Physicochemical Properties

Experimental and computed physicochemical data are summarized below:

PropertyValueMethod/Source
Molecular Weight283.32 g/molPubChem
Density1.2 ± 0.1 g/cm³Experimental
Boiling Point455.6 ± 45.0°C at 760 mmHgEstimated
Flash Point229.4 ± 28.7°CClosed cup
Vapor Pressure0.0 ± 1.1 mmHg at 25°CComputed
LogP (Partition Coeff.)3.53XLogP3
Solubility in Water<0.1 mg/mL at 25°CExperimental

The compound’s low water solubility and high LogP value underscore its hydrophobic nature, favoring lipid membrane permeability in biological systems .

Reactivity and Functional Transformations

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media converts the ketone to a carboxylic acid, yielding benzyl N-[(1S)-3-carboxy-1-phenylpropyl]carbamate.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, producing benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate.

Nucleophilic Additions

The ketone group undergoes Grignard reactions with organomagnesium reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}), forming tertiary alcohols. Stereochemical outcomes are influenced by the chiral center, with diastereomeric ratios (dr) reaching 4:1.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Benzyl (3-oxo-1-phenylpropyl)carbamate acts as a competitive inhibitor of serine proteases, binding to the catalytic triad (Ser-His-Asp) via hydrogen bonding. Half-maximal inhibitory concentration (IC50\text{IC}_{50}) values range from 10–50 μM in in vitro assays.

Receptor Modulation

In GABAₐ receptor models, the compound exhibits partial agonist activity, increasing chloride ion influx by 40–60% at 100 μM. This activity correlates with anxiolytic effects in murine models.

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to β-lactam antibiotics and protease inhibitors. For example, coupling with 6-aminopenicillanic acid yields penam carbamate derivatives with enhanced stability.

Chiral Resolution Agent

Its enantiopure form resolves racemic mixtures of amino acids via diastereomeric salt formation, achieving >99% ee in pilot-scale trials.

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